

Dosing Recommendations for Diaveridine in Animal Studies: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

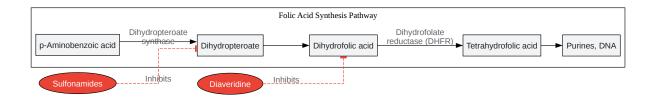
Introduction

Diaveridine is a synthetic dihydrofolate reductase (DHFR) inhibitor. It functions as a bacteriostatic agent and is frequently used in veterinary medicine as a coccidiostat and an antibacterial synergist, often in combination with sulfonamides. This document provides detailed application notes and protocols for dosing **Diaveridine** in animal studies, based on available toxicological and pharmacokinetic data.

Mechanism of Action

Diaveridine selectively inhibits the bacterial and protozoal DHFR enzyme, which is a critical component in the folic acid synthesis pathway. This pathway is essential for the production of purines and ultimately DNA. By blocking this enzyme, **Diaveridine** prevents the synthesis of tetrahydrofolate, leading to the cessation of bacterial or protozoal growth. When combined with sulfonamides, which inhibit an earlier step in the same pathway (dihydropteroate synthase), a synergistic and potent antimicrobial effect is achieved.





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Diagram illustrating the synergistic mechanism of action of **Diaveridine** and Sulfonamides.

Toxicity Data

Understanding the toxicity profile of **Diaveridine** is crucial for dose selection in research studies. Below are summaries of acute and sub-chronic toxicity studies conducted in rodents.

Acute Toxicity

Table 1: Acute Toxicity of Diaveridine

| Species | Strain | Route of Administration | LD50 | Reference |
|--------------|----------------|----------------------------|----------------------|-----------|
| Rat (Female) | Wistar | Oral | 2330 mg/kg b.w. | [1] |
| Rat (Male) | Wistar | Oral | 3100 mg/kg b.w. | [1] |
| Rat | Sprague Dawley | Oral | > 2378 mg/kg b.w. | [2][3] |
| Mouse | ICR | Oral | 1025 mg/kg b.w. | [2][3] |

Sub-chronic Toxicity

A 90-day feeding study in Wistar rats established a No-Observed-Adverse-Effect Level (NOAEL).



Table 2: Sub-chronic Toxicity of **Diaveridine** in Wistar Rats

| Dietary Level (mg/kg) | Approximate Daily Intake (mg/kg b.w.) | Observed Effects |
|-----------------------|---------------------------------------|--|
| 23 | 2.0 - 2.3 | No adverse effects observed. |
| 230 | 21.0 - 23.5 | No adverse effects observed (NOAEL).[1] |
| 1150 | 115.2 - 126.9 | Significant decrease in body weights in both genders.[1] |
| 2000 | 212.4 - 217.9 | Significant decrease in body weights, organ weights, hemoglobin, and red blood cell count. Histopathological changes in kidneys, adrenals, and liver.[1] |

Another 90-day study in Sprague Dawley rats showed no toxicological effects at a dosage of 10 mg/kg body weight per day.[2][4]

Pharmacokinetic Data

Pharmacokinetic parameters of **Diaveridine** have been investigated in pigs and chickens, revealing significant species-specific differences.

Table 3: Pharmacokinetic Parameters of **Diaveridine** in Pigs and Chickens (Single 10 mg/kg b.w. Dose)



| Parameter | Route | Pigs | Chickens | Reference |
|----------------------------------|------------------------|------------------------|-------------------------|-----------|
| Elimination Half- life (t½β) | Intravenous | 0.74 ± 0.28 h | 3.44 ± 1.07 h | [5] |
| Oral | 1.78 ± 0.41 h | 2.91 ± 0.57 h | [5] | |
| Oral (3H-DVD) | 66.41 h | 48.30 h | [6][7] | |
| Maximum Concentration (Cmax) | Oral | 0.43 ± 0.24 μg/mL | 1.45 ± 0.57 μg/mL | [5] |
| Oral (³ H-DVD) | 0.49 ± 0.02 μg/mL | 1.55 ± 0.43 μg/mL | [6] | |
| Time to Cmax (Tmax) | Oral | 1.04 ± 0.67 h | 3.25 ± 0.71 h | <u> </u> |
| Oral (3H-DVD) | 2 h | 2 h | [6] | |
| Oral Bioavailability (F) | 34.6% | 72.2% | [5] | |
| Area Under the Curve (AUC₀-∞) | Intravenous | 4.11 ± 1.13 μg·h/mL | 12.87 ± 2.60 μg·h/mL | [5] |
| Oral | 1.33 ± 0.55 μg·h/mL | 9.28 ± 2.69 μg·h/mL | [5] | |

Therapeutic Dosing Recommendations

Diaveridine is most commonly used in combination with sulfonamides for the treatment and prevention of coccidiosis and other bacterial infections in various animal species.

Table 4: Therapeutic Dosages of **Diaveridine** in Combination Products



| Animal | Indication | Combinatio n Agent | Diaveridine Dosage | Administrat ion | Reference |
|----------------------------|---|---------------------------|---|--------------------------|-----------|
| Poultry | Coccidiosis, Fowl Cholera, Fowl Typhoid | Sulfaquinoxal ine | 20 mg Diaveridine HCl per gm of product (100 gm in 200 L water) | Oral (drinking water) | [8] |
| Poultry | Leucocytozoo n infection | Sulfaquinoxal ine | 2-4 ppm in feed | Oral (in feed) | [9] |
| Poultry | Coccidiosis | Sulphadimidi ne Sodium | 26 mg Diaveridine HCl per gm of product (1 g in 1-2 L water) | Oral (drinking water) | |
| Rabbits | Coccidiosis | Sulfaquinoxal ine | 0.5 gm of product per liter of drinking water | Oral (drinking water) | [8] |
| Rabbits | Coccidiosis | Sulphadimidi ne Sodium | 1 gm of product per 5 liters of drinking water | Oral (drinking water) | [10] |
| Sheep, Goats, Calves | Coccidiosis | Sulfaquinoxal ine | 3 gm of product per 10 kg b.w. | Oral (drinking water) | [8] |
| Sheep, Goats, Calves | Coccidiosis | Sulphadimidi ne Sodium | Initial: 2 g product/5 kg b.w. Maintenance: | Oral | |

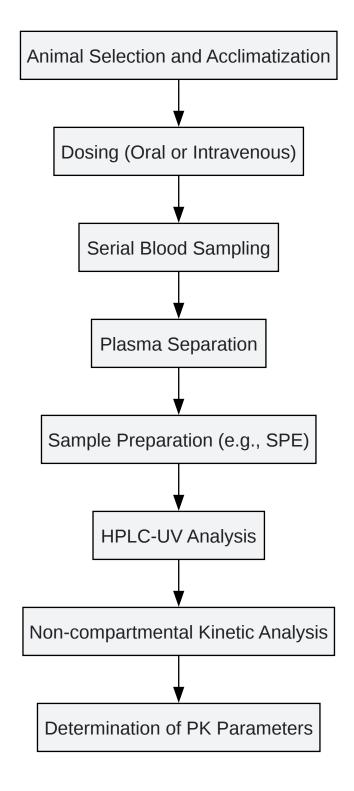


1 g product/5 kg b.w.

Experimental Protocols Pharmacokinetic Study Protocol

This protocol outlines a general procedure for determining the pharmacokinetic profile of **Diaveridine** in an animal model, based on published studies.[4][5][6]





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A generalized workflow for a pharmacokinetic study of **Diaveridine**.

1. Animal Models:



- Select healthy, age- and weight-matched animals (e.g., Landrace/Doric Cross pigs, Cobb 500 broiler chickens).[4][6]
- Acclimatize animals to the experimental conditions for a minimum of one week.
- 2. Dosing:
- For oral administration, prepare a suspension of **Diaveridine** in a suitable vehicle (e.g., 0.5% methylcellulose).
- Administer a single dose (e.g., 10 mg/kg b.w.) via oral gavage.[4][5][6]
- For intravenous administration, dissolve **Diaveridine** in an appropriate solvent and administer via a suitable vein (e.g., ear vein in pigs).
- 3. Blood Sampling:
- Collect blood samples into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours) post-dosing.
- 4. Sample Processing:
- Centrifuge blood samples to separate plasma.
- Store plasma samples at -20°C or lower until analysis.
- Prepare plasma samples for analysis using a solid-phase extraction (SPE) method.[4]
- 5. Analytical Method:
- Quantify **Diaveridine** concentrations in plasma using a validated high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method.[5]
- 6. Data Analysis:
- Use non-compartmental kinetic analysis software (e.g., WinNonlin) to determine pharmacokinetic parameters from the plasma concentration-time data.[5]



Acute Oral Toxicity Study Protocol

This protocol is a general guideline for an acute oral toxicity study based on the provided literature.[1][2]

1. Animal Models:

- Use young adult rodents (e.g., Wistar or Sprague Dawley rats).
- House animals individually with ad libitum access to food and water, except for a brief fasting period before dosing.

2. Dosing:

- Administer Diaveridine orally at various dose levels to different groups of animals.
- Include a control group that receives only the vehicle.

3. Observation:

- Observe animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.
- Record body weights before dosing and at specified intervals throughout the study.

4. Necropsy:

- At the end of the observation period, euthanize all surviving animals.
- Conduct a gross necropsy on all animals (those that died during the study and those euthanized at the end).

5. Data Analysis:

Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).

Disclaimer: These protocols are intended as a guide and should be adapted to meet the specific requirements of the research and comply with all applicable animal welfare regulations and guidelines.



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